molecular formula C10H14BrNO2 B13031717 (1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

Cat. No.: B13031717
M. Wt: 260.13 g/mol
InChI Key: CXCXJWNJQATRAT-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a bromine atom, a methoxy group, and an amino alcohol moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

    Amino Alcohol Formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent or catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to desired biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.

    (1S,2S)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and applications.

    (1S,2S)-1-Amino-1-(3-bromo-2-hydroxyphenyl)propan-2-OL:

Uniqueness

(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in chemical and biological systems

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m0/s1

InChI Key

CXCXJWNJQATRAT-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C(=CC=C1)Br)OC)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Br)OC)N)O

Origin of Product

United States

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